molecular formula C18H16O3 B011177 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde CAS No. 110038-62-5

2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde

Cat. No. B011177
M. Wt: 280.3 g/mol
InChI Key: NWEHWMKEOJZJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde, also known as DMAC, is a chemical compound that belongs to the family of anthracenecarbaldehydes. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The exact mechanism of action of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is not fully understood. However, it is believed that 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.

Biochemical And Physiological Effects

2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde can induce oxidative stress in cancer cells, leading to DNA damage and cell death. 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in the regulation of cell growth and proliferation. In vivo studies have demonstrated that 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde can inhibit tumor growth and metastasis in animal models of cancer.

Advantages And Limitations For Lab Experiments

The use of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde in lab experiments offers several advantages and limitations. One advantage is that 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is a highly potent and selective antitumor agent, making it a valuable tool for studying the mechanisms of cancer cell death and proliferation. However, 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is also a highly reactive compound that requires careful handling and storage to ensure its stability and purity. Additionally, 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is not readily available commercially, making it difficult and expensive to obtain for research purposes.

Future Directions

There are several future directions for research on 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde. One direction is to investigate the potential use of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde as a fluorescent probe for the detection of biomolecules in living cells and tissues. Another direction is to explore the use of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde as a building block for the synthesis of novel organic materials with unique properties and applications. Additionally, further studies are needed to elucidate the exact mechanism of action of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde and to optimize its synthesis and purification methods for use in scientific research.

Synthesis Methods

2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde can be synthesized through a multistep process that involves the reaction of 2,6-dimethoxyaniline with 1-bromo-10-methylanthracene in the presence of a palladium catalyst. The resulting product is then oxidized using potassium permanganate to yield 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde with a high yield and purity. The synthesis of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has been shown to exhibit potent antitumor activity against several types of cancer cells, including breast, lung, and colon cancer. 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has also been investigated for its potential use as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids. Additionally, 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has been used as a building block for the synthesis of novel organic materials, such as polymers and dendrimers.

properties

CAS RN

110038-62-5

Product Name

2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

2,6-dimethoxy-10-methylanthracene-1-carbaldehyde

InChI

InChI=1S/C18H16O3/c1-11-14-6-7-18(21-3)17(10-19)16(14)8-12-4-5-13(20-2)9-15(11)12/h4-10H,1-3H3

InChI Key

NWEHWMKEOJZJGD-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC

Canonical SMILES

CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC

synonyms

2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde

Origin of Product

United States

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